molecular formula C21H18BrClN2O4 B14941865 Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate

Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate

Cat. No.: B14941865
M. Wt: 477.7 g/mol
InChI Key: OMZKSYWJFZEWLS-ZDLGFXPLSA-N
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Description

Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes a brominated phenyl group, a chlorinated phenyl group, and a pyrazole ring

Preparation Methods

The synthesis of Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate.

    Bromination: The pyrazole intermediate is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Coupling reaction: The brominated pyrazole is then coupled with 4-bromo-2-hydroxybenzaldehyde in the presence of a base to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-bromophenyl)acetate: This compound lacks the pyrazole and chlorophenyl groups, making it less complex and potentially less biologically active.

    Ethyl 2-(4-chlorophenyl)acetate: This compound lacks the bromine atom and the pyrazole ring, which may result in different chemical and biological properties.

    Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate: This compound lacks the pyrazole and chlorophenyl groups, making it structurally simpler and potentially less versatile in its applications.

The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and potential biological activities.

Properties

Molecular Formula

C21H18BrClN2O4

Molecular Weight

477.7 g/mol

IUPAC Name

ethyl 2-[4-bromo-2-[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H18BrClN2O4/c1-3-28-20(26)12-29-19-8-7-15(22)9-14(19)10-18-13(2)24-25(21(18)27)17-6-4-5-16(23)11-17/h4-11H,3,12H2,1-2H3/b18-10-

InChI Key

OMZKSYWJFZEWLS-ZDLGFXPLSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C\2/C(=NN(C2=O)C3=CC(=CC=C3)Cl)C

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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